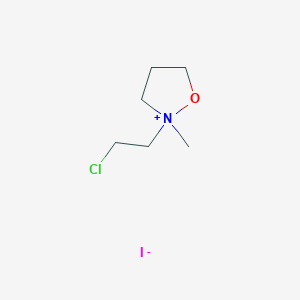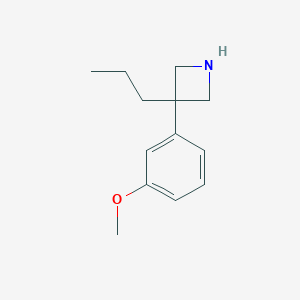
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 3-(m-methoxyphenyl)-3-propyl- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom in the ring.
Mecanismo De Acción
The exact mechanism of action of azetidine, 3-(m-methoxyphenyl)-3-propyl- is not fully understood. However, it has been suggested that it may exert its therapeutic effects through modulation of the immune system, inhibition of pro-inflammatory cytokines, and activation of anti-inflammatory pathways. Additionally, it may act on specific targets in the brain to improve cognitive function and protect against neurodegeneration.
Efectos Bioquímicos Y Fisiológicos
Azetidine, 3-(m-methoxyphenyl)-3-propyl- has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, it has been shown to reduce pain and inflammation in animal models of arthritis and to inhibit the growth of tumor cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidine, 3-(m-methoxyphenyl)-3-propyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is the lack of knowledge about its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosing and administration routes for this compound.
Direcciones Futuras
There are several future directions for research on azetidine, 3-(m-methoxyphenyl)-3-propyl-. One potential direction is to investigate its potential therapeutic applications in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the brain and immune system. Furthermore, the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, azetidine, 3-(m-methoxyphenyl)-3-propyl- is a promising compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and antitumor activities, as well as its neuroprotective effects, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
Azetidine, 3-(m-methoxyphenyl)-3-propyl- can be synthesized through a multistep process involving the condensation of 3-(m-methoxyphenyl)propanal with nitromethane, reduction of the resulting nitro compound, and cyclization of the resulting amine with ethylene oxide. This synthesis method has been reported in the literature and yields a high purity product.
Aplicaciones Científicas De Investigación
Azetidine, 3-(m-methoxyphenyl)-3-propyl- has been studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antitumor activities in preclinical studies. Additionally, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
19832-32-7 |
|---|---|
Nombre del producto |
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-3-propylazetidine |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14-10-13)11-5-4-6-12(8-11)15-2/h4-6,8,14H,3,7,9-10H2,1-2H3 |
Clave InChI |
HFYKQNOJNNJVAS-UHFFFAOYSA-N |
SMILES |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
SMILES canónico |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
Otros números CAS |
19832-32-7 |
Sinónimos |
3-(m-Methoxyphenyl)-3-propylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

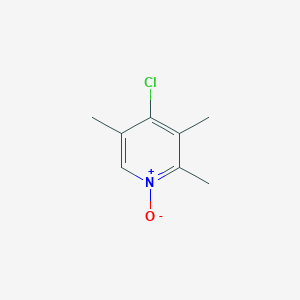
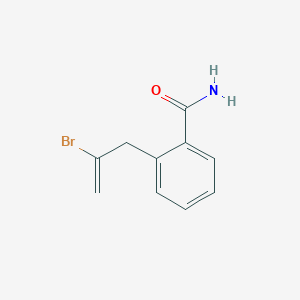
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
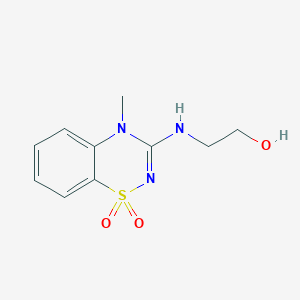
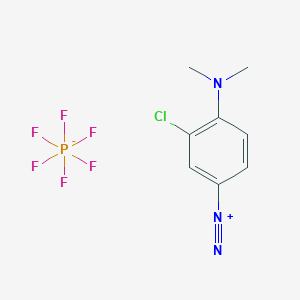
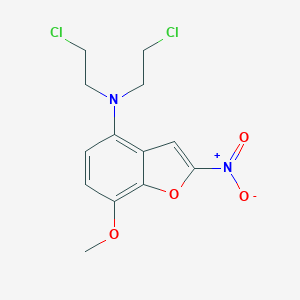


![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
